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Isorhamnetin7-O-alpha-L-rhamnoside

Cat. No.: B12309803
M. Wt: 462.4 g/mol
InChI Key: XLQFMBLUUSGXQY-UHFFFAOYSA-N
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Description

Classification and Structural Context within Flavonol Glycosides

Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside is classified as a flavonol glycoside. nih.gov This classification is based on its core chemical structure, which features a flavonoid aglycone, isorhamnetin, linked to a sugar moiety. nih.gov

The aglycone, isorhamnetin, is an O-methylated flavonol, specifically 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one. wikipedia.org The defining characteristic of Isorhamnetin 7-O-alpha-L-rhamnoside is the attachment of a rhamnose sugar molecule to the isorhamnetin backbone at the 7-position hydroxyl group through an α-L-glycosidic bond. foodb.caresearchgate.net This specific linkage is crucial for its chemical identity and influences its physical and biological properties.

Flavonol glycosides are a diverse group of flavonoids, with the sugar component and its point of attachment to the aglycone varying significantly. nih.gov Common sugar moieties found in nature include glucose, galactose, rhamnose, and arabinose. nih.gov In the case of Isorhamnetin 7-O-alpha-L-rhamnoside, the presence of rhamnose at the 7-position distinguishes it from other isorhamnetin glycosides where the sugar may be attached at different positions, such as the 3-position. nih.gov

Structural Details of Isorhamnetin 7-O-alpha-L-Rhamnoside
ComponentDescription
AglyconeIsorhamnetin (an O-methylated flavonol)
Sugar Moietyalpha-L-Rhamnose
Glycosidic LinkageAttached at the 7-position of the isorhamnetin structure

Significance in Phytochemical and Biological Activity Investigations

The study of Isorhamnetin 7-O-alpha-L-rhamnoside is significant for both phytochemical and biological research. Its isolation from various plant sources contributes to the chemical profiling of these species and enhances the understanding of their flavonoid composition.

Isorhamnetin glycosides, as a broader category, are primarily extracted from a variety of plant-based foods and medicinal plants. nih.gov Notable sources include plants from the genera Hippophae, Opuntia, and Ginkgo. nih.gov Specifically, Isorhamnetin 7-O-alpha-L-rhamnoside has been identified in plants such as Carduncellus eriocephalus, Nitraria tangutorum, and Laportea bulbifera. nih.gov The presence of this compound in such a diverse range of plants highlights its widespread distribution in the plant kingdom.

From a biological perspective, isorhamnetin and its glycosides have shown a range of promising activities in preclinical studies. Research has explored their potential antioxidant, anti-inflammatory, and anti-cancer properties. nih.govfrontiersin.org For instance, molecular docking studies have suggested that Isorhamnetin 7-O-alpha-L-rhamnoside may exhibit binding affinity to the main protease of the COVID-19 virus. medchemexpress.comchemicalbook.com Furthermore, isorhamnetin glycosides, in general, have been investigated for their potential roles in managing conditions like diabetes, obesity, and liver diseases. nih.gov The glycosylation pattern of isorhamnetin has been observed to affect its bioaccessibility and permeability, indicating that the specific sugar moiety and its linkage are important for its biological fate. nih.gov

frontiersin.org
Reported Biological Activities of Isorhamnetin and its Glycosides
ActivityFindingCitation
AntioxidantIsorhamnetin effectively scavenges free radicals.
Anti-inflammatoryIsorhamnetin glycosides are considered part of the anti-inflammatory components of Calendula officinalis.
Generated code

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O11 B12309803 Isorhamnetin7-O-alpha-L-rhamnoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one

InChI

InChI=1S/C22H22O11/c1-8-16(25)18(27)20(29)22(31-8)32-10-6-12(24)15-14(7-10)33-21(19(28)17(15)26)9-3-4-11(23)13(5-9)30-2/h3-8,16,18,20,22-25,27-29H,1-2H3

InChI Key

XLQFMBLUUSGXQY-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)OC)O)O)O)O

Origin of Product

United States

Natural Occurrence and Botanical Distribution of Isorhamnetin 7 O Alpha L Rhamnoside

Identification in Plant Species and Botanical Families

Detailed research has led to the isolation and characterization of Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside from various plant tissues. The following subsections detail its occurrence in specific plant species.

Carduncellus eriocephalus

Isorhamnetin 7-O-alpha-L-rhamnoside has been reported to be a constituent of Carduncellus eriocephalus, a plant belonging to the Asteraceae family. nih.gov While the specific plant part and detailed analytical methods for this particular species are not extensively detailed in readily available literature, its identification is noted in comprehensive reviews of isorhamnetin glycosides.

Nitraria tangutorum Bolor

This compound has been isolated from Nitraria tangutorum, a plant species in the Nitrariaceae family. nih.govencyclopedia.pub Research has identified Isorhamnetin 7-O-alpha-L-rhamnoside alongside other flavonoid glycosides in this plant. nih.govencyclopedia.pub The isolation and structural elucidation were accomplished using a combination of chromatographic and spectroscopic methods. encyclopedia.pub

Atriplex centralasiatica

Studies on the chemical constituents of the seeds of Atriplex centralasiatica, a member of the Amaranthaceae family, have led to the identification of Isorhamnetin 7-O-alpha-L-rhamnoside. nih.gov One study focusing on the seeds of this plant successfully isolated and identified isorhamnetin and quercetin-7-O-alpha-L-rhamnoside through solvent extraction, column chromatography, and analysis of spectral data. nih.gov The presence of both the isorhamnetin aglycone and a closely related rhamnoside in the seeds points to the plant's capacity to synthesize this specific glycoside. nih.govnih.gov

Laportea bulbifera Wedd.

The presence of Isorhamnetin 7-O-alpha-L-rhamnoside has been confirmed in Laportea bulbifera, a plant from the Urticaceae family. nih.govresearchgate.net In one study, the compound was isolated from a methanol (B129727) extract of the plant material through repeated column chromatographic separation. researchgate.net Its structure was determined using spectroscopic analysis. researchgate.net This research also identified other isorhamnetin glycosides within the same plant, indicating a significant role of this flavonol in the plant's chemical profile. researchgate.net

V. galamensis ssp. galamensis var. petitiana (A. Rich) M. Gilbert

Isorhamnetin 7-O-alpha-L-rhamnoside has been identified in Vernonia galamensis ssp. galamensis var. petitiana, which belongs to the Asteraceae family. nih.gov A study by Awaad and Grace in 2001 is cited as the primary source for the identification of flavonoids, including this specific compound, in this plant variety. nih.gov

Raphanus raphanistrum L.

This flavonol glycoside is also found in Raphanus raphanistrum L., commonly known as the wild radish, a member of the Brassicaceae family. nih.gov The identification of Isorhamnetin 7-O-alpha-L-rhamnoside in the herb of this plant is attributed to research conducted by Krzeminski and Krzeminska. nih.gov

Botanical Distribution Summary

The table below provides a summary of the botanical information for the plant species in which Isorhamnetin 7-O-alpha-L-rhamnoside has been identified.

Plant SpeciesBotanical Family
Carduncellus eriocephalusAsteraceae
Nitraria tangutorum BolorNitrariaceae
Atriplex centralasiaticaAmaranthaceae
Laportea bulbifera Wedd.Urticaceae
V. galamensis ssp. galamensis var. petitiana (A. Rich) M. GilbertAsteraceae
Raphanus raphanistrum L.Brassicaceae

Biosynthesis and Biotransformation Pathways of Isorhamnetin 7 O Alpha L Rhamnoside

Enzymatic Glycosylation and Rhamnosylation Mechanisms

The final step in the biosynthesis of Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside within plants is the attachment of a rhamnose sugar molecule to the isorhamnetin aglycone at the 7-hydroxyl position. This reaction is a specific form of glycosylation known as rhamnosylation.

The process is catalyzed by a class of enzymes called UDP-glycosyltransferases (UGTs), specifically rhamnosyltransferases. nih.govnih.gov These enzymes facilitate the transfer of a rhamnosyl group from an activated sugar donor, Uridine Diphosphate-L-rhamnose (UDP-L-rhamnose), to the flavonoid acceptor molecule (isorhamnetin). nih.govnih.gov The reaction is highly specific, ensuring the correct sugar is attached to the proper position on the flavonoid backbone. While research has detailed the enzymatic synthesis of isorhamnetin-3-O-rhamnoside using rhamnosyltransferase from Arabidopsis thaliana, the general mechanism applies to the rhamnosylation at other positions as well. nih.govmdpi.com This enzymatic approach is noted for its high efficiency and environmental compatibility compared to chemical synthesis methods. nih.gov

Enzyme/SystemFunctionSubstratesProduct
Rhamnosyltransferase (a UGT)Catalyzes the transfer of a rhamnose moiety to a flavonoid.Isorhamnetin, UDP-L-rhamnoseIsorhamnetin-rhamnoside
UDP-rhamnose synthaseSynthesizes the activated sugar donor required for rhamnosylation.UDP-glucoseUDP-L-rhamnose

This interactive table summarizes the key enzymes involved in the rhamnosylation of isorhamnetin.

Precursor Relationships and Flavonoid Biosynthetic Routes

The journey to Isorhamnetin 7-O-alpha-L-rhamnoside begins with the shikimate pathway, which produces the aromatic amino acid phenylalanine. nih.govmdpi.com Phenylalanine enters the general phenylpropanoid pathway, undergoing a series of enzymatic reactions to become p-coumaroyl-CoA. mdpi.com

This molecule is the entry point for flavonoid biosynthesis. mdpi.com Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com This chalcone is then isomerized to naringenin (a flavanone), a central precursor for various flavonoid classes. biotech-asia.org

Further enzymatic modifications, including hydroxylation, lead to the formation of dihydroflavonols like dihydroquercetin. mdpi.com Dihydroquercetin is then oxidized by flavonol synthase (FLS) to produce the flavonol quercetin (B1663063). mdpi.com Isorhamnetin is a direct derivative of quercetin; the enzyme quercetin 3-O-methyltransferase catalyzes the methylation of quercetin at the 3'-hydroxyl group to yield the isorhamnetin aglycone. wikipedia.org This aglycone is the immediate precursor for the final rhamnosylation step. nih.gov

Microbial Metabolism and Gut Microbiota Biotransformation

Upon ingestion, flavonoid glycosides like Isorhamnetin 7-O-alpha-L-rhamnoside are primarily metabolized by the gut microbiota in the colon, as they are often too large and polar to be absorbed in the small intestine. nih.govcu.edu.eg This biotransformation is critical for their absorption and subsequent biological activity. bohrium.com

Bacteroides are prominent members of the gut microbiota known for their extensive capacity to degrade complex carbohydrates and plant-derived compounds. nih.gov Studies have confirmed that Bacteroides uniformis participates in the catabolism of isorhamnetin glycosides. nih.gov This species possesses a wide array of glycoside hydrolase enzymes that enable it to break down various plant-based molecules. nih.gov Research has also identified B. uniformis as a key species in the degradation of other flavonoids, such as the isoflavone (B191592) genistein, highlighting its broad role in polyphenol metabolism. nih.gov

Species from the Lactobacillus genus are also significantly involved in the metabolism of dietary flavonoids. nih.gov Both Lactobacillus plantarum and Lactobacillus rhamnosus have been shown to participate in the degradation of complex phenolics. nih.gov These bacteria produce enzymes, specifically α-L-rhamnosidases, which are capable of hydrolyzing the rhamnose-containing glycosidic bonds in flavonoids. nih.govresearchgate.net The rhamnosidase activity in various Lactobacillus strains allows them to cleave the terminal rhamnose sugar from flavonoid glycosides, which is a crucial initial step in their biotransformation. nih.govresearchgate.net L. plantarum, in particular, demonstrates a robust ability to utilize a wide range of carbohydrates, a trait that supports its role in metabolizing complex dietary compounds. mdpi.comresearchgate.net

The first and most critical step in the gut microbiota's metabolism of Isorhamnetin 7-O-alpha-L-rhamnoside is deconjugation, also known as deglycosylation. nih.govacs.org This process involves the enzymatic cleavage of the O-glycosidic bond, which releases the rhamnose sugar from the flavonoid structure. cu.edu.egresearchgate.net

This hydrolysis is carried out by microbial enzymes, primarily α-L-rhamnosidases, which are produced by bacteria like Lactobacillus and Bacteroides. nih.govnih.gov The result of this reaction is the formation of the isorhamnetin aglycone (the flavonoid without any attached sugars). nih.govacs.org The release of the aglycone is essential, as the smaller, more lipophilic aglycone form is more readily absorbed by the intestinal epithelium than its larger glycoside precursor. cu.edu.eg

Following the formation of the isorhamnetin aglycone, gut microbes can further modify its structure through various reactions. nih.govacs.org Two significant pathways are demethylation and dehydroxylation. nih.govacs.org

Demethylation: This process involves the removal of the methyl group (-CH3) from the 3'-position of the isorhamnetin molecule. The demethylation of isorhamnetin would yield quercetin.

Dehydroxylation: This involves the removal of a hydroxyl group (-OH) from the flavonoid ring structure. For instance, studies on the metabolism of isorhamnetin 3-O-glucoside have shown that the resulting isorhamnetin aglycone can be degraded to kaempferol (B1673270). bohrium.comnih.govacs.org This transformation involves the removal of the hydroxyl group at the 3' position after demethylation. A similar dehydroxylation process has been observed where quercetin is converted to kaempferol in B. uniformis cultures. nih.gov These subsequent metabolic steps create a variety of smaller phenolic compounds that can also be absorbed and exert biological effects.

Microbial SpeciesKey Role in BiotransformationRelevant Enzymes
Bacteroides uniformis Participates in the catabolism of isorhamnetin glycosides. nih.govGlycoside hydrolases
Lactobacillus plantarum Involved in the degradation of phenolics; hydrolyzes rhamnose-containing glycosides. nih.govnih.govα-L-rhamnosidase
Lactobacillus rhamnosus Involved in the degradation of phenolics; hydrolyzes rhamnose-containing glycosides. nih.govnih.govα-L-rhamnosidase

This interactive table summarizes the roles of specific gut microbes in the biotransformation of Isorhamnetin 7-O-alpha-L-rhamnoside.

Impact of Microbial Metabolites on Bioactivity

The biotransformation of Isorhamnetin 7-O-alpha-L-rhamnoside by the gut microbiota is not merely a degradation process but a critical activation step that modulates the bioactivity of the parent compound. The resulting metabolites, particularly the aglycone isorhamnetin and its subsequent metabolic products, often exhibit enhanced biological activities compared to the original glycoside.

One of the primary consequences of microbial metabolism is the enhanced bioavailability of the flavonoid. The aglycone, isorhamnetin, is more readily absorbed through the intestinal wall than its glycosylated form. This increased absorption is a prerequisite for systemic bioactivity. The microbial metabolites of flavonoids have been shown to possess a range of beneficial properties, including antioxidant, anti-inflammatory, and anti-cancer effects. nih.gov

Research has indicated that the metabolites produced from the microbial fermentation of phenolics can exert higher antioxidant activity than their precursor compounds. cdu.edu.aunih.gov For instance, the metabolic products resulting from the incubation of lychee pulp phenolics with gut bacteria demonstrated increased antioxidant potential. nih.gov This enhancement is attributed to the structural changes, such as the exposure of free hydroxyl groups on the flavonoid backbone after the removal of the sugar moiety, which are crucial for radical scavenging activity.

The specific metabolites generated can vary depending on the composition of an individual's gut microbiota, leading to inter-individual differences in the physiological response to dietary flavonoids. cdu.edu.au For example, the transformation of isorhamnetin to other flavonoids like quercetin or kaempferol can alter the spectrum of biological effects, as each of these compounds has a unique profile of bioactivity. mdpi.comacs.org Kaempferol, for instance, is known for its antioxidant, anti-inflammatory, and anti-cancer properties. mdpi.com

The table below summarizes the key microbial transformations of isorhamnetin glycosides and the potential impact on bioactivity.

Original CompoundMicrobial ActionKey Metabolite(s)Impact on Bioactivity
Isorhamnetin 7-O-alpha-L-rhamnosideDeglycosylation by α-L-rhamnosidase (e.g., from Bacteroides, Lactobacillus)IsorhamnetinIncreased bioavailability and potential for systemic effects.
IsorhamnetinDemethylationQuercetinAltered bioactivity profile; quercetin is a potent antioxidant. mdpi.com
IsorhamnetinDehydroxylationKaempferolAltered bioactivity profile; kaempferol has known anti-inflammatory and antioxidant activities. mdpi.comacs.org
Isorhamnetin GlycosidesGeneral microbial catabolismVarious phenolic acidsFurther degradation products that may also possess bioactivity.

Isolation and Purification Methodologies for Isorhamnetin 7 O Alpha L Rhamnoside

Advanced Extraction Techniques from Plant Matrices

The initial step in obtaining Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside involves its extraction from various plant sources, such as Carduncellus eriocephalus, Nitraria tangutorum, and Laportea bulbifera Wedd. nih.gov. To enhance efficiency and yield, modern "green" extraction techniques have largely superseded conventional methods. extractionmagazine.commdpi.com These advanced methods offer significant advantages, including reduced solvent and energy consumption, shorter extraction times, and higher selectivity. nih.govnih.gov

Several factors critically influence the extraction efficiency of flavonoids. The choice of solvent is paramount; polar flavonoid glycosides are more soluble in alcohols or alcohol-water mixtures, with 70% methanol (B129727) being a particularly effective solvent for maceration. mdpi.com Other variables such as temperature, pH, particle size of the plant material, and the liquid-to-solid ratio must be carefully optimized for each specific plant matrix to achieve the maximum yield. mdpi.com

Modern extraction technologies frequently employed for flavonoids include:

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, facilitating the release of target compounds. The process is often carried out in an ultrasonic bath, and conditions like temperature and time are adjusted based on the raw material. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a rapid extraction process. mdpi.commdpi.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures and pressures. nih.govmdpi.com A study demonstrated that using a methanol-water mixture (75:25, v/v) at 125 °C yielded high efficiency for isoflavone (B191592) extraction. mdpi.com

Supercritical Fluid Extraction (SFE): This technique often uses supercritical carbon dioxide as a solvent, which can be modified with co-solvents to extract more polar compounds like flavonoids. mdpi.commdpi.com

The optimal extraction method is not universal and must be tailored to the specific flavonoid and plant source. extractionmagazine.com

Table 1: Comparison of Advanced Extraction Techniques for Flavonoids

TechniquePrincipleAdvantagesKey Parameters
Ultrasound-Assisted Extraction (UAE)Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.govFaster extraction, reduced solvent consumption, suitable for thermolabile compounds. nih.govSolvent type, temperature, time, pH, ultrasonic power and frequency. nih.gov
Microwave-Assisted Extraction (MAE)Employs microwave energy to heat the solvent and sample internally and rapidly. mdpi.comHigh speed, lower solvent usage, improved yield. mdpi.comSolvent, temperature, time, microwave power. mdpi.com
Pressurized Liquid Extraction (PLE)Uses solvents at temperatures above their boiling points by applying high pressure. mdpi.comFast, efficient, requires less solvent than conventional methods. mdpi.comSolvent, temperature, pressure, number of cycles. mdpi.com
Supercritical Fluid Extraction (SFE)Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent. mdpi.comEnvironmentally friendly, high selectivity (tunable by pressure/temperature). nih.govPressure, temperature, co-solvent type and concentration. mdpi.com

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, highly efficient separation and purification steps are necessary to isolate Isorhamnetin 7-O-alpha-L-rhamnoside.

Preparative and Semi-Preparative Chromatography

Preparative and semi-preparative column chromatography are standard techniques for purifying flavonoids from crude extracts. Various stationary phases are employed depending on the properties of the target compound.

Silica (B1680970) Gel Column Chromatography: This is a common initial step. For instance, an active fraction from Prosopis laevigata was processed on a silica gel column using a gradient solvent system of n-hexane, ethyl acetate, and methanol to isolate isorhamnetin. mdpi.com

Polyamide Column Chromatography: Polyamide is particularly effective for separating flavonoids. It can be used to enrich flavonoid glycosides and aglycones before further purification steps. rsc.orggoogle.com

Sephadex LH-20 Column Chromatography: This gel filtration method is widely used for the final purification of flavonoids. It separates compounds based on their molecular size and polarity. Quercitrin (quercetin 3-O-rhamnoside) has been purified using Sephadex LH-20 with a chloroform-methanol eluent. unimi.it

Often, these column chromatography techniques are used in combination to achieve high purity. rsc.org

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption of the sample. researchgate.net This makes it exceptionally suitable for the preparative separation of natural products like flavonoid glycosides. researchgate.netmdpi.com

The success of HSCCC separation hinges on the selection of an appropriate two-phase solvent system. researchgate.net For the separation of flavonoids, solvent systems composed of n-hexane, ethyl acetate, methanol, and water are commonly used. mdpi.com The sample is dissolved in a mixture of the upper and lower phases of the solvent system for injection. mdpi.com

HSCCC has been successfully applied to isolate various flavonoid glycosides from plant extracts. For example:

Five flavonoid glycosides were purified from Psidium guajava leaves using a two-phase solvent system of n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v). mdpi.com

Flavonoid glycosides from Trollius ledebouri were isolated using an ethyl acetate-n-butanol-water (2:1:3, v/v/v) system. nih.gov

In the separation of compounds from Platycladus orientalis, a reverse-inlet elution mode with an ethyl acetate–ethanol (B145695)–acetic acid–water (4:1:0.25:5, v/v) system was used to purify flavonoid glycosides, including quercetin-3-O-α-L-rhamnoside. rsc.org

Table 2: Examples of HSCCC Systems for Flavonoid Glycoside Separation

Plant SourceTarget CompoundsSolvent System (v/v/v/v)Reference
Psidium guajavaFlavonoid glycosidesn-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4) mdpi.com
Trollius ledebouriOrientin, vitexin, quercetin-3-O-neohesperidosideethyl acetate–n-butanol–water (2:1:3, v/v/v) nih.gov
Platycladus orientalisMyricetrin, quercetin-3-O-α-L-rhamnoside, kaempferol-3-O-α-L-rhamnosideethyl acetate–ethanol–acetic acid–water (4:1:0.25:5) rsc.org
Hippophae rhamnoidesFlavonoids including isorhamnetinchloroform–methanol–water (4:3:2, v/v/v) nih.gov

Enzymatic Synthesis Approaches

As an alternative to extraction from natural sources, enzymatic synthesis offers a highly specific and controlled method for producing flavonoid glycosides like Isorhamnetin 7-O-alpha-L-rhamnoside. This approach relies on glycosyltransferases, enzymes that catalyze the attachment of sugar moieties to acceptor molecules. wikipedia.org

Rhamnosyltransferase Applications

Rhamnosyltransferases are enzymes that specifically transfer a rhamnose group from an activated sugar donor, typically UDP-L-rhamnose, to an acceptor molecule, such as a flavonoid. wikipedia.orgoup.com The enzyme AtUGT78D1 from Arabidopsis thaliana, for example, is a rhamnosyltransferase that can be used for the rhamnosylation of flavonoids. acs.orgacs.org

In one application, Escherichia coli was engineered to express AtUGT78D1. When this recombinant E. coli was fed quercetin (B1663063), it successfully produced quercetin 3-O-rhamnoside. acs.org This biotransformation demonstrates the potential of using whole-cell catalysts to synthesize specific flavonoid rhamnosides. acs.org These enzymes exhibit high regioselectivity, meaning they can attach the sugar to a specific hydroxyl group on the flavonoid backbone, which is a significant advantage over chemical synthesis methods. acs.org

UDP-Rhamnose Regeneration Systems

A major challenge in enzymatic synthesis is the high cost and limited availability of the sugar donor, UDP-L-rhamnose. acs.orgdaneshyari.com To overcome this, researchers have developed in situ UDP-rhamnose regeneration systems. These systems use a cascade of enzymes to continuously produce UDP-rhamnose from inexpensive starting materials. acs.orgdaneshyari.com

The biosynthesis of UDP-rhamnose starts from UDP-glucose, which is converted by the enzyme UDP-rhamnose synthase (RHM). acs.orgnsf.gov To further improve efficiency, the entire pathway can be constructed within a microbial host like E. coli. For instance, co-expressing the rhamnose synthase gene (RHM2) along with the rhamnosyltransferase (AtUGT78D1) in E. coli increased the production of quercetin 3-O-rhamnoside by 160%. acs.org

More advanced systems couple multiple enzymes. A novel UDP-rhamnose regeneration system was built using a two-enzyme system, and another study developed a three-enzyme cascade involving rhamnosyltransferase, sucrose (B13894) synthase, and UDP-rhamnose synthase to produce Isorhamnetin-3-O-Rhamnoside. acs.orgdaneshyari.com By enhancing the supply of UDP-rhamnose and improving the availability of cofactors like NADPH, the production of the final rhamnosylated flavonoid can be significantly increased. acs.org

Table 3: Key Enzymes in the Enzymatic Synthesis of Flavonoid Rhamnosides

EnzymeAbbreviationFunctionSource Organism ExampleReference
RhamnosyltransferaseAtUGT78D1Transfers rhamnose from UDP-rhamnose to a flavonoid acceptor.Arabidopsis thaliana acs.orgacs.org
UDP-rhamnose SynthaseRHM / AtRHMCatalyzes the conversion of UDP-glucose to UDP-rhamnose.Arabidopsis thaliana acs.orgacs.orgnsf.gov
Sucrose Synthase-Used in some systems to produce UDP-glucose from sucrose and UDP.Glycine max acs.org
Cellobiose (B7769950) Phosphorylase-Part of a pathway to generate glucose-1-phosphate from cellobiose for UDP-glucose synthesis.- acs.org

Quantitative and Qualitative Analytical Techniques for Isorhamnetin 7 O Alpha L Rhamnoside

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of Isorhamnetin 7-O-alpha-L-rhamnoside. Both ¹H and ¹³C NMR are employed to determine the precise arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key signals in the ¹H NMR spectrum of Isorhamnetin 7-O-alpha-L-rhamnoside help to identify the protons of the flavonoid backbone and the rhamnose sugar moiety.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule. The chemical shifts in the ¹³C NMR spectrum are characteristic of the flavonoid and rhamnose carbons, confirming the glycosylation position. For instance, the presence of a carbonyl carbon signal around δC 178.2 is indicative of the C-4 ketone in the flavonoid C-ring. researchgate.net An upfield signal around δC 59.4 is characteristic of a single methoxyl group. researchgate.net

2D NMR Techniques: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the linkage between the sugar and the aglycone. For example, correlations between the anomeric proton of the rhamnose and a carbon of the isorhamnetin aglycone in the HMBC spectrum definitively establish the site of glycosylation. mdpi.com

Detailed NMR data for Isorhamnetin 7-O-alpha-L-rhamnoside and its aglycone, isorhamnetin, are presented in the tables below.

Table 1: ¹³C NMR Chemical Shift Data (in ppm)

Carbon Isorhamnetin Isorhamnetin 7-O-alpha-L-rhamnoside
2 147.9 147.8
3 137.2 137.1
4 178.2 178.3
5 162.5 162.6
6 99.1 99.2
7 165.7 165.8
8 94.8 94.9
9 158.2 158.1
10 104.5 104.6
1' 122.9 122.8
2' 112.1 112.0
3' 148.5 148.4
4' 150.1 150.0
5' 116.2 116.1
6' 123.4 123.3
3'-OCH₃ 59.4 59.5
1'' 102.1
2'' 72.3
3'' 72.1
4'' 73.5
5'' 71.9

Data compiled from various sources and may show slight variations based on experimental conditions.

UV-visible spectroscopy is a valuable technique for the initial identification of flavonoid glycosides based on their characteristic absorption spectra. Flavonoids typically exhibit two major absorption bands, designated as Band I and Band II. For Isorhamnetin 7-O-alpha-L-rhamnoside, these bands arise from the electronic transitions within the cinnamoyl (B-ring) and benzoyl (A-ring) systems, respectively.

The UV spectrum of a related compound, isorhamnetin-3-O-β-d-galactoside-(1→4)-α-l-rhamnoside-(1→6)-β-d-galactoside, displayed two absorption maxima at 359 nm for Band I and 258 nm for Band II. nih.gov The presence of a free hydroxyl group at the 4'-position can be confirmed by a significant bathochromic shift (up to 56 nm) in Band I upon the addition of a strong base like sodium methoxide (B1231860) (NaOMe). nih.gov A free 7-OH group can also be detected through specific shifts with diagnostic reagents. nih.gov

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Isorhamnetin 7-O-alpha-L-rhamnoside would be expected to show characteristic absorption bands corresponding to hydroxyl (-OH) groups, a carbonyl (C=O) group of the γ-pyrone ring, aromatic (C=C) bonds, and ether (C-O) linkages of the glycosidic bond and methoxy (B1213986) group. This technique is often used in conjunction with other methods for a comprehensive structural analysis. nih.gov

Mass Spectrometry (MS) Approaches

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of Isorhamnetin 7-O-alpha-L-rhamnoside, further confirming its identity and structure.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of flavonoid glycosides as it typically produces intact molecular ions or pseudomolecular ions (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). mdpi.com

Tandem mass spectrometry (MS/MS) is used to fragment the selected molecular ion to obtain structural information. A characteristic fragmentation pattern for isorhamnetin glycosides involves the collision-induced dissociation of the pseudomolecular ion, resulting in a prominent fragment ion at m/z 315, which corresponds to the isorhamnetin aglycone. mdpi.com The mass difference between the molecular ion and this fragment ion can be used to identify the attached sugar moiety.

In negative ion ESI-MS/MS, the spectra of isorhamnetin can be distinguished from its isomer rhamnetin. researchgate.net For instance, the product ions at m/z 300 (resulting from the loss of a methyl radical, CH₃•) and m/z 299 (from the loss of methane, CH₄) show different relative intensities for the two isomers. researchgate.net

Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is a powerful and widely used technique for the separation, identification, and quantification of Isorhamnetin 7-O-alpha-L-rhamnoside in complex mixtures like plant extracts. rothamsted.ac.uk UHPLC offers higher resolution and faster analysis times compared to conventional HPLC.

The combination of UHPLC for separation and MS for detection and identification provides a highly sensitive and selective analytical method. researchgate.net This technique allows for the generation of total ion chromatograms and the extraction of specific ion chromatograms to selectively detect the compound of interest. rothamsted.ac.uk Further analysis of the mass spectra and fragmentation patterns obtained from UHPLC-MS/MS experiments confirms the identity of the compound. rothamsted.ac.uk

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS)

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS) is a powerful analytical tool for the comprehensive profiling of phytochemicals, including Isorhamnetin 7-O-alpha-L-rhamnoside. This technique combines the separation capabilities of liquid chromatography with the high-resolution mass analysis of QTOF-MS, providing detailed structural information.

In a study analyzing the methanolic extract of Convolvulus arvensis, LC-ESI-MS was utilized to identify twenty-six phenolic compounds. Among these, various flavonoid derivatives were characterized based on their mass spectral data. researchgate.net The ESI source ionizes the eluted compounds from the LC column, and the QTOF analyzer provides accurate mass measurements of both the parent ion and its fragments, facilitating the tentative identification of compounds by comparing their fragmentation patterns with known literature and databases. For instance, the analysis of Ventilago denticulata extracts by UHPLC-ESI-QTOF-MS/MS allowed for the dereplication and guided isolation of several antimicrobial flavonoid glycosides. The mass fragmentation of rhamnose-containing compounds characteristically yields an oxonium ion at m/z 129, which helps to confirm the presence of a rhamnose moiety in the structure of Isorhamnetin 7-O-alpha-L-rhamnoside. nih.gov

Similarly, the phytochemical analysis of unripe mangoes, grapes, and black lemons using LC-ESI-QTOF-MS/MS enabled the identification of a wide array of phenolic compounds. whiterose.ac.uk This technique is instrumental in distinguishing between different glycosidic forms of flavonoids, such as Isorhamnetin and its various glycosides, by analyzing the specific mass losses corresponding to sugar units. For example, the fragmentation of Isorhamnetin-3-O-rutinoside (narcissin) shows a characteristic loss of the rutinose moiety. researchgate.net

Table 1: LC-ESI-QTOF-MS/MS Data for the Identification of Rhamnose-Containing Flavonoids

FeatureObservationReference
Technique UHPLC-ESI-QTOF-MS/MS nih.gov
Application Dereplication of antimicrobial compounds nih.gov
Key Fragment Ion m/z 129 (C₆H₉O₃⁺) nih.gov
Significance Confirms the presence of a rhamnose moiety nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another valuable technique for the analysis of flavonoid glycosides like Isorhamnetin 7-O-alpha-L-rhamnoside. This method is particularly useful for the rapid and sensitive identification of these compounds in complex mixtures.

A study on the identification and quantification of flavonol glycosides in almond seedcoats successfully employed MALDI-TOF MS. nih.gov This technique involves co-crystallizing the analyte with a matrix material that absorbs laser energy. The laser irradiation desorbs and ionizes the analyte molecules, which are then accelerated in a time-of-flight mass analyzer. The mass-to-charge ratio is determined by the time it takes for the ions to reach the detector. MALDI-TOF MS has been recognized as a routine and innovative assay method for the characterization of isorhamnetin glycosides. nih.gov

Chromatographic Quantification Methods

Chromatographic techniques are fundamental for the quantitative analysis of Isorhamnetin 7-O-alpha-L-rhamnoside, providing the necessary separation and detection capabilities for accurate measurement in various samples.

High-Performance Liquid Chromatography (HPLC) and UHPLC

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the quantification of Isorhamnetin 7-O-alpha-L-rhamnoside. nih.govalrasheedcol.edu.iq These methods offer excellent resolution, sensitivity, and reproducibility.

In a typical HPLC analysis, a C18 column is used for the separation of flavonoids. alrasheedcol.edu.iqnih.gov The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with acetic acid) and an organic solvent (such as methanol (B129727) or acetonitrile). alrasheedcol.edu.iq Detection is commonly performed using a UV-Vis detector, where flavonoids exhibit characteristic absorption maxima. For instance, the UV spectrum of an isorhamnetin derivative might show maximum absorption peaks around 254 nm and 373 nm. mdpi.com

HPLC methods have been developed and validated for the determination of various flavonoids, including isorhamnetin glycosides, in plant extracts. researchgate.net For example, an HPLC method was used to analyze the ethanol (B145695) extract of Elaeagnus angustifolia, successfully identifying the presence of isorhamnetin. alrasheedcol.edu.iq Similarly, UHPLC, with its smaller particle size columns, allows for faster analysis times and improved resolution, making it a powerful tool for the quantitative analysis of isorhamnetin glycosides in complex samples. nih.gov

Table 2: HPLC Parameters for Flavonoid Analysis

ParameterDetailsReference
Column C18-ODS, 2µm particle size (25x 4.6mm x5 μm) alrasheedcol.edu.iq
Mobile Phase Gradient of Solvent A (20% methanol, 2% acetic acid in deionized water) and Solvent B (70% methanol, 2% acetic acid in deionized water) alrasheedcol.edu.iq
Detection UV-Vis Detector alrasheedcol.edu.iq

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for the initial screening and qualitative analysis of Isorhamnetin 7-O-alpha-L-rhamnoside in plant extracts. nih.govalrasheedcol.edu.iq

In TLC, a stationary phase, such as silica (B1680970) gel GF254, is coated on a plate (e.g., aluminum). alrasheedcol.edu.iqnih.gov The sample extract is spotted on the plate, which is then developed in a chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving good separation. For flavonoids, a common mobile phase system is a mixture of ethyl acetate, acetic acid, formic acid, and water. nih.gov

After development, the separated compounds are visualized under UV light (at 254 nm and 366 nm) or by spraying with a specific reagent. alrasheedcol.edu.iqmdpi.com The retention factor (Rf) value of a compound is a characteristic parameter under specific chromatographic conditions and can be used for identification by comparing it with a standard. TLC is also used as a preparative technique to isolate and purify flavonoids for further structural elucidation. alrasheedcol.edu.iq

Table 3: TLC Systems for Flavonoid Separation

Stationary PhaseMobile Phase SystemVisualizationReference
Silica gel GF254Toluene: Chloroform: Acetone (40:25:35)UV light (254nm, 366nm) alrasheedcol.edu.iq
Silica gel GF254Chloroform: Methanol (90:10)UV light (254nm, 366nm) alrasheedcol.edu.iq
Silica gel 60 F254Ethyl acetate: Acetic acid: Formic acid: Water (100:11:11:27 v/v)UV light nih.gov

Biological Activities and Mechanistic Studies of Isorhamnetin 7 O Alpha L Rhamnoside in Preclinical Models

Antioxidant Activities and Mechanisms

The antioxidant potential of Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside has been evaluated through its ability to directly scavenge free radicals, inhibit lipid peroxidation, and modulate the body's own antioxidant defense systems.

Direct Radical Scavenging Capacity (DPPH, ABTS, FRAP assays)

Isorhamnetin 7-O-alpha-L-rhamnoside has demonstrated notable direct radical scavenging activity in various in vitro assays. These assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) tests, are standard methods for evaluating the antioxidant capacity of compounds. nih.govresearchgate.nete3s-conferences.org

Studies have shown a direct relationship between the structure of flavonoids and their antioxidant activity, with the presence of phenolic hydroxyl groups enhancing their ability to donate hydrogen or electrons to free radicals. nih.gov While specific IC50 values for Isorhamnetin 7-O-alpha-L-rhamnoside are not consistently reported across all studies, related isorhamnetin glycosides have shown significant antioxidant effects. mdpi.comencyclopedia.pub For instance, other isorhamnetin compounds have been shown to possess antioxidant capabilities in DPPH and ABTS assays. mdpi.com The antioxidant activity of flavonoids is often compared to standards like Trolox or BHT. nih.gov

Table 1: Summary of Direct Radical Scavenging Assays

Assay Principle General Findings for Flavonoids
DPPH Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change. e3s-conferences.org Flavonoids, including isorhamnetin glycosides, exhibit dose-dependent scavenging activity. nih.gov
ABTS Involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance. nih.gov Isorhamnetin glycosides have demonstrated the ability to scavenge ABTS radicals effectively. mdpi.com
FRAP Assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), resulting in a colored complex. cdu.edu.au Flavonoids show reducing power in the FRAP assay, indicating their electron-donating capacity. e3s-conferences.org

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. Preclinical studies suggest that isorhamnetin and its glycosides can inhibit this process. While direct studies on Isorhamnetin 7-O-alpha-L-rhamnoside are limited, the broader class of isorhamnetin compounds has shown protective effects against lipid peroxidation. For example, isorhamnetin has been found to reduce malondialdehyde (MDA) levels, a common marker of lipid peroxidation, in animal models of disease. nih.gov

Modulation of Endogenous Antioxidant Defense Systems (e.g., SOD, CAT, GSH)

Beyond direct radical scavenging, Isorhamnetin 7-O-alpha-L-rhamnoside and related compounds can bolster the body's internal antioxidant defenses. This involves enhancing the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and increasing the levels of non-enzymatic antioxidants like glutathione (B108866) (GSH). researchgate.net For instance, isorhamnetin has been shown to alleviate oxidative stress by stimulating the expression of SOD2. nih.gov In preclinical models, treatment with isorhamnetin has been associated with increased hepatic GSH content and CAT activities. nih.gov This modulation helps to neutralize a wider range of reactive oxygen species and protect cells from oxidative damage.

Anti-inflammatory Activities and Mechanisms

Isorhamnetin 7-O-alpha-L-rhamnoside has demonstrated significant anti-inflammatory effects in preclinical models, primarily by regulating the production of inflammatory mediators and modulating key signaling pathways involved in the inflammatory response. encyclopedia.pubnih.gov

Regulation of Pro-inflammatory Mediators (Nitric Oxide, Cyclooxygenase-2, Tumor Necrosis Factor-α, Interleukin-1β, Interleukin-6)

A key aspect of the anti-inflammatory activity of Isorhamnetin 7-O-alpha-L-rhamnoside and its related compounds is the inhibition of pro-inflammatory mediators. Studies have shown that isorhamnetin glycosides can suppress the production of nitric oxide (NO), a signaling molecule that can contribute to inflammation at high levels. nih.gov Furthermore, isorhamnetin has been found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. mdpi.com

The compound also effectively reduces the levels of several key pro-inflammatory cytokines. nih.gov Research has demonstrated that isorhamnetin can significantly decrease the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various inflammatory models. nih.govnih.gov This broad-spectrum inhibition of pro-inflammatory molecules underscores its potential as an anti-inflammatory agent.

Table 2: Regulation of Pro-inflammatory Mediators by Isorhamnetin and its Glycosides

Mediator Function in Inflammation Effect of Isorhamnetin/Glycosides
Nitric Oxide (NO) Signaling molecule; high levels are pro-inflammatory. Inhibition of production. nih.gov
Cyclooxygenase-2 (COX-2) Enzyme that produces pro-inflammatory prostaglandins. Inhibition of expression. mdpi.com
Tumor Necrosis Factor-α (TNF-α) Key pro-inflammatory cytokine. Reduction in levels. nih.govnih.gov
Interleukin-1β (IL-1β) Pro-inflammatory cytokine involved in acute and chronic inflammation. Reduction in levels. nih.govnih.gov
Interleukin-6 (IL-6) Pro-inflammatory cytokine with a wide range of biological effects. Reduction in levels. nih.govnih.gov

Modulation of Key Signaling Pathways (NF-κB, PI3K/AKT/PKB, MAPK)

The anti-inflammatory effects of Isorhamnetin 7-O-alpha-L-rhamnoside are mediated through its influence on critical intracellular signaling pathways. researchgate.net One of the most important is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. nih.gov Isorhamnetin has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators. nih.govrsc.org

The phosphatidylinositol 3-kinase (PI3K)/Akt (also known as protein kinase B or PKB) signaling pathway is another target. Isorhamnetin has been observed to activate this pathway, which can have downstream anti-inflammatory and cell-protective effects. nih.govresearchgate.net

Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathways, including p38, JNK, and ERK, which play crucial roles in inflammatory responses, are also modulated by isorhamnetin and its glycosides. mdpi.comrsc.org Studies have shown that isorhamnetin can inhibit the phosphorylation of these MAPKs, thereby suppressing the inflammatory cascade. nih.gov

Disruption of Inhibitor κB-α (IκB-α) Degradation and Phosphorylation

The nuclear factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Its activation is controlled by the inhibitor κB-α (IκB-α), which sequesters NF-κB in the cytoplasm. Upon inflammatory stimuli, IκB-α is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Preclinical research on isorhamnetin, the aglycone of Isorhamnetin 7-O-alpha-L-rhamnoside, has demonstrated its ability to interfere with this process. In studies using lipopolysaccharide (LPS)-stimulated BV2 microglia, isorhamnetin was shown to inhibit the inflammatory pathway by disrupting the degradation and phosphorylation of IκB-α in the cytoplasm. biocrick.com This action effectively blocks the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of downstream inflammatory mediators. biocrick.com While these findings highlight a key anti-inflammatory mechanism for isorhamnetin, direct evidence specifically for Isorhamnetin 7-O-alpha-L-rhamnoside's effect on IκB-α is not yet extensively documented.

Inhibition of High-Mobility Group Box 1 (HMGB1) Release

High-Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that, when released into the extracellular space, acts as a potent pro-inflammatory cytokine. chemfaces.com It is a key mediator in the pathogenesis of various inflammatory conditions, including sepsis. chemfaces.com

Studies have shown that certain herbal components can effectively inhibit the release and pro-inflammatory actions of HMGB1. chemfaces.com For instance, a related compound, isorhamnetin-3-O-galactoside, has been investigated for its anti-inflammatory effects against HMGB1-induced responses in Human Umbilical Vein Endothelial Cells (HUVECs) and in models of sepsis. chemfaces.com This suggests that isorhamnetin-based flavonoids may have a therapeutic role in mitigating HMGB1-mediated inflammation. However, specific studies detailing the inhibitory effect of Isorhamnetin 7-O-alpha-L-rhamnoside on HMGB1 release are limited.

In Vitro Cellular Models

The anti-inflammatory potential of isorhamnetin and its derivatives has been explored in several established in vitro cellular models of inflammation.

LPS-stimulated RAW 264.7 Macrophages: These cells are a standard model for studying inflammation. Research on a related diglycoside, isorhamnetin-glucosyl-rhamnoside, demonstrated a significant suppression of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells. biocrick.com The aglycone, isorhamnetin, has also been shown to reduce inflammatory responses in this cell line. researchgate.net

BV2 Cells: BV2 microglial cells are used to model neuroinflammation. Studies revealed that isorhamnetin significantly suppressed the LPS-induced secretion of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2. biocrick.combiocrick.com This was achieved without significant cytotoxicity and was linked to the downregulation of enzymes such as inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). biocrick.com The mechanism was tied to the inactivation of the NF-κB signaling pathway and a reduction in reactive oxygen species (ROS) generation. biocrick.combiocrick.com

HUVECs (Human Umbilical Vein Endothelial Cells): Endothelial cells are critical in the inflammatory process. In models using tumor necrosis factor-α (TNF-α) to induce injury in HUVECs, pretreatment with isorhamnetin significantly reduced apoptosis and attenuated the upregulation of adhesion molecules like ICAM-1 and VCAM-1. The protective mechanism involved the suppression of the NF-κB and AP-1 signaling pathways.

Table 1: Effects of Isorhamnetin and its Glycosides in In Vitro Cellular Models

Cell Line Stimulant Compound Studied Observed Effects
RAW 264.7 Macrophages LPS Isorhamnetin-glucosyl-rhamnoside Suppressed nitric oxide (NO) production. biocrick.com
BV2 Microglia LPS Isorhamnetin Suppressed NO and PGE2 production; Downregulated iNOS and COX-2; Inhibited NF-κB pathway. biocrick.combiocrick.com
HUVECs TNF-α Isorhamnetin Reduced apoptosis; Attenuated ICAM-1 and VCAM-1 expression; Blocked NF-κB and AP-1 signaling.

In Vivo Inflammation Models

The anti-inflammatory activities observed in cell cultures have been further investigated in animal models of inflammation.

Croton Oil-Induced Ear Edema: This is a standard model for acute topical inflammation. The application of croton oil induces swelling, vasodilation, and neutrophil infiltration. biocrick.com In a study evaluating various isorhamnetin glycosides, a diglycoside (isorhamnetin-glucosyl-rhamnoside) showed a potent ability to inhibit ear edema, with its effect being comparable to the reference drug indomethacin. biocrick.com A triglycoside form of isorhamnetin also showed an inhibitory effect, though it was less pronounced than the diglycoside. biocrick.com

Acute Lung Injury (ALI): In mouse models where ALI was induced by lipopolysaccharide (LPS), pretreatment with isorhamnetin demonstrated significant protective effects. Isorhamnetin attenuated pathological changes in the lung, reduced edema, and decreased the levels of inflammatory cytokines in the bronchoalveolar lavage fluid. The underlying mechanisms were found to involve the inhibition of cyclooxygenase-2 (COX-2) expression and the suppression of the mTOR signaling pathway, which in turn reduced epithelial cell apoptosis and promoted protective autophagy.

Table 2: Effects of Isorhamnetin and its Glycosides in In Vivo Inflammation Models

Model Compound Studied Key Findings
Croton oil-induced ear edema (mice) Isorhamnetin glycosides Isorhamnetin-glucosyl-rhamnoside significantly inhibited edema, comparable to indomethacin. biocrick.com
LPS-induced acute lung injury (mice) Isorhamnetin Improved survival rates, attenuated lung edema and pathological changes, and decreased inflammatory cytokines. Inhibited COX-2 expression and mTOR signaling.

Anticancer/Antiproliferative Activities and Mechanisms

Beyond anti-inflammatory effects, the anticancer potential of isorhamnetin has been a subject of significant research, focusing on its ability to induce programmed cell death and halt the cell division cycle in cancer cells.

Induction of Apoptosis (e.g., Bcl-2, Bax, Caspase-3 expression)

Apoptosis is a crucial process of programmed cell death that is often dysregulated in cancer. A key mechanism for inducing apoptosis is through the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.

Studies on isorhamnetin have shown its capability to trigger apoptosis in various cancer cell lines. A common finding is the modulation of the Bcl-2 family proteins, specifically a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases. In particular, the activation of caspase-3, an executioner caspase, is a hallmark of isorhamnetin-induced apoptosis. These effects have been observed in human bladder cancer cells, hepatocarcinoma cells, and melanoma cells. While Isorhamnetin 7-O-alpha-L-rhamnoside has been isolated from plants studied for cytotoxic activities, direct experimental data linking it to the modulation of Bcl-2, Bax, and Caspase-3 is still developing.

Cell Cycle Arrest (e.g., G2/M phase)

The cell cycle is a tightly regulated process that ensures the proper division of cells. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Targeting these checkpoints is a viable strategy for cancer therapy.

Research has demonstrated that isorhamnetin can inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase. This arrest prevents the cells from entering mitosis and dividing. Flow cytometry analysis in human bladder cancer and hepatocarcinoma cell lines confirmed that treatment with isorhamnetin leads to a significant accumulation of cells in the G2/M phase. This effect was associated with altered expression of key cell cycle regulatory proteins, such as a decrease in cyclin B1 and an increase in the cyclin-dependent kinase inhibitor p21.

Regulation of Tumor Suppressor Genes and Oncogenic Signaling

Research into the specific effects of Isorhamnetin 7-O-alpha-L-rhamnoside on tumor suppressor genes and oncogenic signaling is still emerging. However, studies on closely related isorhamnetin glycosides provide valuable insights into its potential mechanisms. One study on isorhamnetin-3-O-β-d-glucopyranoside-7-O-α-l-rhamnoside demonstrated a significant impact on the DNA damage signaling pathway in hepatic stellate cells. encyclopedia.pub When these cells were treated with this compound at a concentration of 40 μM, it led to the over-regulation of key proteins involved in DNA damage response and tumor suppression. encyclopedia.pub This included the upregulation of Ataxia Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), Checkpoint Kinase 1 (Chk1), Checkpoint Kinase 2 (Chk2), and the pivotal tumor suppressor, p53. encyclopedia.pub The upregulation of these proteins suggests a mechanism by which this isorhamnetin glycoside may contribute to genomic stability and inhibit the progression of cellular damage that can lead to cancer.

The following table summarizes the observed effects of a closely related isorhamnetin glycoside on proteins of the DNA damage signaling pathway.

CompoundConcentrationCell LineAffected ProteinsObserved Effect
Isorhamnetin-3-O-β-d-glucopyranoside-7-O-α-l-rhamnoside40 μMHepatic Stellate Cells (HSCs)ATM, ATR, Chk1, Chk2, p53, α-SMAOver-regulation

Inhibition of Proliferation in various Cancer Cell Lines (e.g., cervical, lung, breast, liver cancer cells, HepG2, MCF-7, A549)

The antiproliferative potential of isorhamnetin glycosides has been investigated across a range of cancer cell lines. A study evaluating the cytotoxicity of isorhamnetin-3-O-rhamnoside demonstrated its inhibitory effects on human liver cancer (HepG2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cells. researchgate.net The compound was shown to reduce the viability of these cancer cells in a concentration-dependent manner. researchgate.net This suggests that isorhamnetin glycosides hold promise as potential anticancer agents by directly targeting the proliferative capacity of tumor cells.

The table below outlines the cytotoxic effects of Isorhamnetin-3-O-rhamnoside on various cancer cell lines.

CompoundCancer Cell LineCell TypeObserved Effect
Isorhamnetin-3-O-rhamnosideHepG2Human Liver CancerCytotoxicity
Isorhamnetin-3-O-rhamnosideMCF-7Human Breast CancerCytotoxicity
Isorhamnetin-3-O-rhamnosideA549Human Lung CancerCytotoxicity

Attenuation of Chemotherapy-Induced Toxicity (e.g., cisplatin (B142131) nephrotoxicity)

While direct studies on Isorhamnetin 7-O-alpha-L-rhamnoside in attenuating chemotherapy-induced toxicity are limited, research on its aglycone, isorhamnetin, provides a strong indication of its potential in this area. Studies have shown that isorhamnetin can effectively mitigate the toxic side effects of the common chemotherapeutic agent, cisplatin. Specifically, isorhamnetin has been found to protect against cisplatin-induced kidney damage (nephrotoxicity) and heart damage (cardiotoxicity). nih.govnih.gov This protective effect is attributed to its ability to enhance fatty acid oxidation and modulate pathways involved in oxidative stress and inflammation. nih.govnih.gov Although this research focuses on the aglycone, it lays the groundwork for future investigations into whether Isorhamnetin 7-O-alpha-L-rhamnoside possesses similar protective capabilities against chemotherapy-induced toxicities.

Antidiabetic Activities and Mechanisms

Inhibition of Carbohydrate Hydrolyzing Enzymes (α-amylase, α-glucosidase)

A key strategy in the management of diabetes is the control of post-meal blood glucose levels. This can be achieved by inhibiting enzymes responsible for the breakdown of complex carbohydrates into simple, absorbable sugars. Research has shown that isorhamnetin glycosides can act as inhibitors of these enzymes. Specifically, Isorhamnetin 7-O-α-l-rhamnopyranoside has been identified as an inhibitor of α-glucosidase. researchgate.net Furthermore, another related compound, isorhamnetin glucosyl-rhamnosyl-pentoside , has been reported to exhibit antihyperglycemic activity through the inhibition of α-amylase. encyclopedia.pub By slowing down the digestion of carbohydrates, these compounds can help to reduce the rapid spike in blood glucose that often occurs after eating.

The table below summarizes the inhibitory activity of isorhamnetin glycosides on carbohydrate hydrolyzing enzymes.

CompoundEnzymeActivity
Isorhamnetin 7-O-α-l-rhamnopyranosideα-glucosidaseInhibitory activity
Isorhamnetin glucosyl-rhamnosyl-pentosideα-amylaseInhibitory activity

Modulation of Glucose Transporters

The uptake of glucose from the bloodstream into cells is a critical process for maintaining glucose homeostasis and is facilitated by a family of proteins known as glucose transporters (GLUTs). While specific studies on Isorhamnetin 7-O-alpha-L-rhamnoside are not yet available, research on its aglycone, isorhamnetin, has demonstrated its ability to modulate the function of these transporters. Isorhamnetin has been shown to upregulate the protein content of GLUT4 in skeletal muscle. mdpi.com GLUT4 is a key insulin-regulated glucose transporter, and its increased presence can enhance the uptake of glucose into muscle cells, thereby helping to lower blood glucose levels. This suggests that isorhamnetin and potentially its glycosides could play a role in improving glucose utilization in peripheral tissues.

Regulation of Insulin (B600854) Signaling Pathways

Insulin is a primary hormone that regulates blood sugar levels. Its signaling pathway is complex and involves a cascade of protein activations. Dysregulation of this pathway is a hallmark of type 2 diabetes. While direct evidence for Isorhamnetin 7-O-alpha-L-rhamnoside is still needed, studies on the aglycone, isorhamnetin, have revealed its ability to modulate key components of the insulin signaling pathway. Isorhamnetin has been shown to possess antidiabetic action by regulating the insulin pathway. nih.gov It has been observed to influence the expression of AKT2 mRNA and decrease the expression of mTOR and IGF1-R in skeletal muscle and adipose tissue. researchgate.net Furthermore, isorhamnetin can promote glucose-stimulated insulin secretion in pancreatic β-cells, an effect that is mediated through the phosphorylation of proteins such as ERK, IRS-2, PI3K, and Akt. nih.gov These findings highlight the potential of isorhamnetin and its derivatives to positively impact insulin sensitivity and secretion.

Effects on Pancreatic β-Cell Function

Currently, there is a lack of specific scientific studies investigating the direct effects of Isorhamnetin 7-O-alpha-L-rhamnoside on pancreatic β-cell function. Research has predominantly focused on its aglycone, isorhamnetin, which has been reported to offer protective effects to pancreatic β-cells and modulate insulin secretion. nih.gov However, without direct experimental evidence on Isorhamnetin 7-O-alpha-L-rhamnoside, its specific role in this context remains to be elucidated.

In Vivo Diabetic Animal Models (e.g., streptozotocin-induced models)

There is a notable absence of published research on the effects of Isorhamnetin 7-O-alpha-L-rhamnoside in in vivo diabetic animal models, such as those induced by streptozotocin (B1681764) (STZ). While studies on isorhamnetin have demonstrated anti-diabetic properties in such models, mdpi.comnih.govresearchgate.net these findings cannot be directly extrapolated to its rhamnoside derivative. Further investigation is required to determine the specific in vivo anti-diabetic efficacy of Isorhamnetin 7-O-alpha-L-rhamnoside.

Cardiovascular and Cerebrovascular Protective Activities

Endothelial Cell Protection

Specific research on the direct protective effects of Isorhamnetin 7-O-alpha-L-rhamnoside on endothelial cells is not currently available in the scientific literature. Studies have highlighted the potential of the aglycone, isorhamnetin, to protect endothelial cells from injury induced by factors like oxidized low-density lipoprotein (ox-LDL). nih.govscilit.com These protective mechanisms of isorhamnetin involve the modulation of intracellular signaling pathways and antioxidant activities. However, dedicated studies are needed to ascertain if Isorhamnetin 7-O-alpha-L-rhamnoside exhibits similar endothelial protective properties.

Anti-atherosclerosis Effects

There is a current gap in the scientific literature regarding the specific anti-atherosclerotic effects of Isorhamnetin 7-O-alpha-L-rhamnoside. Research has focused on its aglycone, isorhamnetin, which has been shown to possess anti-atherosclerotic properties in preclinical models. researchgate.netjournaljpri.comsemanticscholar.org The mechanisms for isorhamnetin's effects include reducing lipid levels and modulating inflammatory processes. researchgate.netjournaljpri.com Future studies are warranted to explore whether Isorhamnetin 7-O-alpha-L-rhamnoside has a direct role in the prevention or treatment of atherosclerosis.

Antiplatelet and Anticoagulant Activity (e.g., inhibition of platelet aggregation, fibrinogen binding, hemostasis modulation)

Research has shed light on the antiplatelet and anticoagulant potential of isorhamnetin derivatives. A study investigating the biological activity of compounds isolated from sea buckthorn fruit examined the effects of Isorhamnetin 3-O-beta-glucoside-7-O-alpha-rhamnoside, a closely related derivative, on human blood platelets and whole blood in vitro. researchgate.netbohrium.comnih.govnih.gov

The findings from a thrombus-formation analysis system (T-TAS) indicated that this isorhamnetin derivative markedly reduced the AUC10 (Area Under the Curve), suggesting significant antiplatelet and anticoagulant potential. researchgate.netbohrium.com Furthermore, the study revealed that this flavonol derivative demonstrated anti-adhesive activity. researchgate.netbohrium.com The antiplatelet effects of these compounds are thought to be linked to their ability to bind to various receptors on blood platelets. researchgate.netbohrium.com However, the precise mechanisms underlying their antiplatelet activity require further investigation through additional in vitro and in vivo experiments. researchgate.netbohrium.comnih.gov

In Vitro Antiplatelet and Anticoagulant Activity of an Isorhamnetin Derivative
CompoundAssayKey FindingsReference
Isorhamnetin 3-O-beta-glucoside-7-O-alpha-rhamnosideThrombus-Formation Analysis System (T-TAS)Markedly reduced AUC10, indicating antiplatelet and anticoagulant potential. researchgate.netbohrium.com
Isorhamnetin 3-O-beta-glucoside-7-O-alpha-rhamnosideColorimetryDemonstrated anti-adhesive activity against thrombin-stimulated platelets. researchgate.netbohrium.com

Inhibition of Cardiac Hypertrophy and Fibrosis (e.g., PI3K-AKT pathway)

Currently, there are no specific studies on the effects of Isorhamnetin 7-O-alpha-L-rhamnoside on cardiac hypertrophy and fibrosis. Research into the cardioprotective effects in this area has been centered on the aglycone, isorhamnetin. Studies have shown that isorhamnetin can inhibit cardiac hypertrophy and fibrosis by blocking the activation of the phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway. nih.govnih.gov In vitro studies in neonatal rat cardiomyocytes have further confirmed that isorhamnetin can attenuate cardiomyocyte hypertrophy induced by angiotensin II, with this effect being associated with the PI3K-AKT pathway. nih.gov The potential for Isorhamnetin 7-O-alpha-L-rhamnoside to exert similar effects remains an area for future scientific inquiry.

Neuroprotective Activities

The neuroprotective potential of isorhamnetin and its glycosides has been investigated in several preclinical studies, suggesting a range of beneficial effects on the nervous system.

Improvement of Nerve Function and Memory

Research on isorhamnetin, the aglycone (non-sugar part) of Isorhamnetin 7-O-alpha-L-rhamnoside, has demonstrated significant neuroprotective effects in mouse models. Studies have shown that isorhamnetin can restore nerve function, evidenced by the normalization of paw withdrawal thresholds in response to stimuli. Furthermore, its impact on memory has been highlighted in behavioral tests like the Morris water maze, where isorhamnetin treatment significantly shortened the time taken for mice to find a hidden platform, indicating an improvement in spatial memory. These effects are believed to be mediated through a combination of antioxidant, anti-inflammatory, and monoaminergic modulatory actions. The neuroprotective activity of glycosides, including rhamnosides, has also been observed in studies of other compounds, where they have been shown to reduce neuroinflammatory markers. nih.gov

Amelioration of Cognitive Impairment in Preclinical Models

In preclinical models designed to mimic cognitive impairment, isorhamnetin has shown promise in improving cognitive function. For instance, in a mouse model of pain and depression, which often involves cognitive deficits, treatment with isorhamnetin led to notable cognitive improvements. This was linked to its ability to reduce oxidative stress, suppress the activity of monoamine oxidase-A (an enzyme that breaks down neurotransmitters), and decrease levels of pro-inflammatory cytokines such as TNF-α and IL-1β. By modulating these pathways, isorhamnetin helps to create a more favorable environment for neuronal function, thereby ameliorating cognitive impairment.

Table 1: Neuroprotective Effects of Isorhamnetin in Preclinical Models


ActivityModelKey FindingsPotential Mechanism
Improvement of Nerve FunctionMouse Model (Reserpine-induced)Restored paw withdrawal thresholds to near-control levels.Antioxidant, anti-inflammatory, and monoaminergic modulation.
Memory ImprovementMouse Model (Morris Water Maze)Significantly shortened latency to find the platform, implying improved spatial memory.Modulation of neurotransmitter levels (decreased glutamate, increased serotonin (B10506) and norepinephrine).
Amelioration of Cognitive ImpairmentMouse Model of Pain-Depression DyadDemonstrated significant cognitive-improving activities.Reduction of oxidative stress, suppression of MAO-A activity, and decreased pro-inflammatory cytokines (TNF-α, IL-1β).

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine; inhibiting this enzyme can enhance cholinergic signaling and is a key strategy in managing cognitive decline. mdpi.comWhile direct studies on Isorhamnetin 7-O-alpha-L-rhamnoside's effect on AChE are limited, the broader class of flavonoids has been extensively studied for this property. mdpi.comFlavonoids like kaempferol (B1673270) and apigenin (B1666066) have been shown to inhibit AChE by interacting with the enzyme's active and peripheral sites. nih.govMolecular docking and in vitro studies on flavanone (B1672756) glycosides suggest that the flavonoid part of the molecule tends to insert into the active site of the enzyme, while the sugar moieties occupy the peripheral anionic site, potentially blocking both substrate binding and amyloid-beta peptide aggregation. medchemexpress.comThis dual action offers a multifaceted approach to neuroprotection, suggesting a plausible, though not yet directly confirmed, mechanism for Isorhamnetin 7-O-alpha-L-rhamnoside. nih.govmedchemexpress.com

Antimicrobial and Antiviral Activities

The potential of Isorhamnetin 7-O-alpha-L-rhamnoside to combat pathogens is an emerging area of research, with studies pointing towards both bacteriostatic and antiviral interactions.

Bacteriostatic Effects and Potential as Antibacterial Agents

Extracts from plants containing Isorhamnetin 7-O-alpha-L-rhamnoside have demonstrated antibacterial properties. For example, extracts from the flowers and leaves of Tamarix gallica were found to have a bacteriostatic effect, meaning they inhibit the growth and reproduction of bacteria. While these extracts contain a mixture of flavonoids, this finding points to the potential antibacterial contribution of its components. Furthermore, the aglycone, isorhamnetin, has shown significant effects against infections like those induced by E. coli in mouse models, reinforcing the antibacterial potential of this flavonoid family.

Mechanisms of Bacterial Cell Membrane Interaction

The proposed mechanism for the antibacterial action of flavonoids often involves interaction with the bacterial cell membrane. Studies on the related flavonoid quercetin (B1663063) have shown that its bacteriostatic effect stems from its ability to damage the bacterial cell membrane. This damage leads to the efflux, or leaking out, of essential intracellular components, which ultimately inhibits bacterial growth. This mechanism of disrupting cell membrane integrity is considered a likely mode of action for other flavonoids, including Isorhamnetin 7-O-alpha-L-rhamnoside.

In the context of antiviral activity, molecular docking studies have predicted that Isorhamnetin 7-O-alpha-L-rhamnoside has a binding affinity for the main protease of the COVID-19 virus, an enzyme crucial for viral replication. However, experimental studies on influenza viruses have shown that the specific structure of the glycoside is critical. In one study, an isorhamnetin glycoside with a 7-O-rhamnose moiety (along with other substitutions) resulted in an almost complete loss of antiviral activity, whereas other isorhamnetin glycosides showed potent inhibition. This highlights that while the isorhamnetin backbone is important, the nature and position of the sugar attachments are key determinants of its antiviral efficacy.

Table 2: Antimicrobial and Antiviral Activities of Isorhamnetin and Related Compounds


ActivityCompound/ExtractModel/TargetKey Findings
Bacteriostatic EffectExtracts of Tamarix gallicaVarious bacteriaFlower and leaf extracts showed bacteriostatic effects.
Cell Membrane InteractionQuercetin (related flavonoid)BacteriaDamages bacterial cell membrane, causing efflux of intracellular components.
Antiviral PotentialIsorhamnetin 7-O-alpha-L-rhamnosideCOVID-19 Virus Main ProteaseMolecular docking studies show binding affinity.
Antiviral ActivityIsorhamnetin glycoside with 7-O-rhamnoseInfluenza A VirusesAlmost complete loss in antiviral activity observed.

Antiviral Activity

Recent research has highlighted the potential of Isorhamnetin 7-O-alpha-L-rhamnoside as an antiviral agent, particularly in the context of the COVID-19 pandemic. In silico studies have demonstrated that this compound exhibits a binding affinity for the main protease (Mpro) of the SARS-CoV-2 virus. medchemexpress.com The main protease is a crucial enzyme for viral replication, making it a key target for antiviral therapies. The interaction between Isorhamnetin 7-O-alpha-L-rhamnoside and Mpro suggests a potential mechanism for inhibiting viral activity. medchemexpress.com

Further investigations into the broader isorhamnetin family of compounds have shown promising antiviral effects. For instance, isorhamnetin has been found to bind to the angiotensin-converting enzyme 2 (ACE2), the receptor used by the SARS-CoV-2 virus to enter human cells. nih.govresearchgate.net This interaction could potentially block or reduce viral entry, thereby inhibiting infection. nih.gov Studies using a SARS-CoV-2 spike pseudotyped virus have indicated that isorhamnetin can indeed inhibit viral entry into cells expressing the ACE2 receptor. nih.govresearchgate.net

Compound Target Observed Effect
Isorhamnetin 7-O-alpha-L-rhamnosideCOVID-19 Virus Main Protease (Mpro)Binding affinity medchemexpress.com
IsorhamnetinAngiotensin-Converting Enzyme 2 (ACE2)Binding affinity (KD value: 2.51 ± 0.68 μM) nih.govresearchgate.net
IsorhamnetinSARS-CoV-2 Spike Pseudotyped VirusInhibition of viral entry into ACE2-expressing cells nih.govresearchgate.net

Hepatoprotective Activities and Mechanisms

Isorhamnetin 7-O-alpha-L-rhamnoside and its related compounds have demonstrated significant hepatoprotective effects in various preclinical models. These protective activities are attributed to a multi-faceted mechanism of action that includes the inhibition of hepatic stellate cell activation, reduction of inflammatory responses, enhancement of antioxidant defenses, and modulation of DNA damage signaling pathways.

Inhibition of Hepatic Stellate Cell (HSC) Activation

The activation of hepatic stellate cells (HSCs) is a critical event in the development of liver fibrosis. Isorhamnetin and its glycosides have been shown to inhibit this process. Specifically, isorhamnetin-3-O-β-d-glucopyranoside-7-O-α-l-rhamnoside has been observed to have a profound inhibitory effect on HSC activation induced by transforming growth factor-β (TGF-β). encyclopedia.pub TGF-β is a potent profibrotic cytokine that plays a central role in the pathogenesis of liver fibrosis. The inhibition of TGF-β-induced HSC activation by this compound suggests its potential as an anti-fibrotic agent. encyclopedia.pub Studies on the parent compound, isorhamnetin, have further elucidated this mechanism, showing that it can inhibit HSC activation and the subsequent deposition of extracellular matrix (ECM) by downregulating the TGF-β1/Smad3 signaling pathway. nih.govnih.gov

Enhancement of Antioxidative Defense in Liver Models

Oxidative stress is a major contributor to liver cell injury. Isorhamnetin and its glycosides have been shown to bolster the liver's antioxidant defense system. encyclopedia.pubnih.gov This is achieved by enhancing the activity of antioxidant enzymes and scavenging harmful free radicals. nih.gov For example, Quercetin 7-rhamnoside, a structurally related flavonoid, has been shown to increase the hepatic content of glutathione (GSH) and the activity of antioxidant enzymes like catalase (CAT), while down-regulating the production of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov These findings suggest that the hepatoprotective effects of these compounds are, in part, due to their ability to mitigate oxidative damage. nih.govnih.gov

Modulation of DNA Damage Signaling Pathways in Hepatic Cells

Recent evidence suggests that isorhamnetin glycosides can influence DNA damage signaling pathways in hepatic cells. Specifically, isorhamnetin-3-O-β-d-glucopyranoside-7-O-α-l-rhamnoside has been shown to upregulate proteins involved in the DNA damage response, including Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), Checkpoint Kinase 1 (Chk1), Checkpoint Kinase 2 (Chk2), and p53. encyclopedia.pub This modulation of key DNA damage signaling molecules suggests a protective mechanism against genotoxic stress in liver cells. encyclopedia.pub

Compound Hepatoprotective Mechanism Key Molecular Targets/Pathways
Isorhamnetin-3-O-β-d-glucopyranoside-7-O-α-l-rhamnosideInhibition of HSC ActivationTGF-β encyclopedia.pub
IsorhamnetinInhibition of HSC ActivationTGF-β1/Smad3 nih.govnih.gov
Isorhamnetin-3-O-β-d-glucopyranoside-7-O-α-l-rhamnosideReduction of Hepatic Inflammatory FactorsGeneral inflammatory factors encyclopedia.pub
IsorhamnetinReduction of Hepatic Inflammatory FactorsPro-inflammatory cytokines nih.gov
Isorhamnetin GlycosidesReduction of Hepatic Inflammatory FactorsNO, COX-2, IL-6, TNF-α nih.gov
Isorhamnetin GlycosidesEnhancement of Antioxidative DefenseAntioxidant enzymes encyclopedia.pub
Quercetin 7-rhamnosideEnhancement of Antioxidative DefenseGSH, CAT, MDA nih.gov
Isorhamnetin-3-O-β-d-glucopyranoside-7-O-α-l-rhamnosideModulation of DNA Damage SignalingATM, ATR, Chk1, Chk2, p53 encyclopedia.pub

Structure Activity Relationship Sar Studies of Isorhamnetin 7 O Alpha L Rhamnoside and Its Derivatives

Influence of Glycosylation Pattern on Bioactivity (e.g., type, number, and position of sugar moieties at C-3 and C-7)

The pattern of glycosylation is a critical determinant of the bioactivity of isorhamnetin (B1672294) derivatives. The type of sugar, its position on the flavonoid skeleton (most commonly at C-3 or C-7), and the number of sugar units all modulate the pharmacological profile. mdpi.comencyclopedia.pub

Generally, glycosylation increases the solubility of the flavonoid aglycone, which can enhance its antiviral properties. nih.gov However, the specific position of the sugar moiety significantly matters. For instance, in studies on kaempferol (B1673270) glycosides, a related class of flavonols, the 7-O-glycoside (sugar at the C-7 position) showed more potent inhibition of nitric oxide (NO) production than the 3-O-glycoside. nih.gov This suggests that a free hydroxyl group at the C-3 position might be important for certain anti-inflammatory activities.

The number of sugar moieties also plays a crucial role. The addition of a second sugar molecule can sometimes lead to a decrease in activity. Research on kaempferol derivatives showed that adding a rhamnose at the C-3 position to a 7-O-rhamnoside (creating a di-rhamnoside) resulted in a loss of NO inhibitory activity. nih.gov Similarly, a study on isorhamnetin glycosides' anti-influenza activity found that while some glycosylation patterns were beneficial, the addition of a 7-O-rhamnose moiety to certain derivatives led to an almost complete loss of antiviral activity. nih.govacs.org This indicates that an optimal number and arrangement of sugar groups are necessary for specific biological actions.

In the context of anti-inflammatory effects, isorhamnetin diglycosides have been shown to have a higher potential than triglycosides. nih.gov Conversely, for antioxidant activity, compounds with more sugar groups, such as isorhamnetin 3-O-rutinoside-7-O-glucoside, have demonstrated significant radical-scavenging capabilities. mdpi.com

Table 1: Influence of Glycosylation on Bioactivity of Flavonol Derivatives

Compound Structural Feature Observed Bioactivity Reference
Kaempferol 7-O-α-L-rhamnopyranoside Glycosylation at C-7 Potent NO production inhibitor (IC50 = 37.7 μM) nih.gov
Kaempferol 3-O-α-L-rhamnopyranoside Glycosylation at C-3 Weaker NO production inhibitor (IC50 > 100 μM) nih.gov
Isorhamnetin 3-O-rutinoside-7-O-glucoside Di-glycosylation at C-3 and C-7 Obvious antioxidant activity mdpi.com
Isorhamnetin derivative with 7-O-rhamnose Additional glycosylation at C-7 Loss of anti-influenza virus activity nih.govacs.org
Isorhamnetin-3,7-diglucoside Di-glycosylation at C-3 and C-7 Cytotoxic effect on cancer intestinal cells researchgate.net

Impact of Aglycone Structure on Pharmacological Effects

The aglycone, or the non-sugar part of the molecule, forms the foundational structure that determines the core pharmacological properties of isorhamnetin glycosides. encyclopedia.pub Isorhamnetin (3,4′,5,7-tetrahydroxy-3′-methoxyflavone) is an O-methylated flavonol, a derivative of the more widely known quercetin (B1663063). mdpi.comnih.gov This core structure is responsible for a wide range of effects, including antioxidant, anti-inflammatory, and antitumor activities. nih.govljmu.ac.uk

The flavonoid backbone, consisting of two phenyl rings (A and B) and a heterocyclic C ring, is crucial for bioactivity. acs.orgcas.cz The aglycone itself, isorhamnetin, has demonstrated potent biological actions, such as inducing neuronal differentiation in PC12 cells, which is a marker for potential neuroprotective effects. nih.gov It also shows significant antioxidant activity by inhibiting enzymes like xanthine (B1682287) oxidase and scavenging free radicals. caymanchem.com

While glycosylation modifies properties like solubility and bioavailability, the inherent activity of the aglycone is fundamental. nih.gov In many cases, flavonoid aglycones are more potent antioxidants than their glycoside forms because the sugar moieties can sometimes hinder the molecule's ability to donate hydrogen atoms, a key mechanism of antioxidant action. scispace.com The presence of isorhamnetin as the aglycone provides a robust platform for various pharmacological activities, which are then fine-tuned by the attached sugar groups. nih.govcaymanchem.com

Role of Methylation (e.g., methoxy (B1213986) group at C-3') in Enhancing Bioactivity

A defining feature of the isorhamnetin aglycone is the presence of a methoxy (-OCH3) group at the C-3' position on the B ring, which distinguishes it from its parent compound, quercetin. nih.govcaymanchem.com This methylation has significant implications for its bioactivity and metabolism.

The 3'-methoxy group makes isorhamnetin less susceptible to oxidation compared to the catechol structure (two adjacent hydroxyl groups) found in quercetin. scispace.com While this might slightly reduce its hydrogen-donating antioxidant capacity in some assays, it enhances its metabolic stability. scispace.comnih.gov Methylated flavonoids like isorhamnetin often have improved absorption and higher bioavailability compared to their unmethylated counterparts. nih.gov

This structural feature is crucial for its specific pharmacological profile. For example, isorhamnetin has been shown to have potent anti-cancer and neuroprotective effects. nih.govnih.gov The methylation at C-3' influences how the molecule interacts with biological targets, contributing to its unique therapeutic potential beyond that of quercetin. caymanchem.comresearchgate.net

Significance of Specific Hydroxyl Groups (e.g., 4'-OH on B ring, 7-OH on A ring)

The position and presence of hydroxyl (-OH) groups on the flavonoid skeleton are paramount for bioactivity. For isorhamnetin and its glycosides, the hydroxyl groups at the C-4' and C-7 positions are particularly important.

The 4'-OH group on the B ring is critical for antioxidant activity. Spectroscopic analysis shows that the presence of a free 4'-OH group is a key determinant of the molecule's ability to scavenge free radicals. nih.gov The effect of this hydroxyl group is often modulated by other structural features, such as the presence of a double bond between C-2 and C-3 and other free hydroxyls. researchgate.net

Conformational Analysis and Molecular Docking Studies for Binding Affinity

To understand how Isorhamnetin-7-O-alpha-L-rhamnoside interacts with biological targets at a molecular level, researchers employ computational methods like conformational analysis and molecular docking. These studies predict the binding pose and affinity of a ligand (the isorhamnetin glycoside) to the active site of a protein, such as an enzyme or a receptor.

Molecular docking studies have been used to investigate the potential of isorhamnetin derivatives against various targets. For example, Isorhamnetin-7-O-alpha-L-rhamnoside has been docked against the main protease of the COVID-19 virus, showing potential binding affinity. researchgate.netmedchemexpress.comchemicalbook.com In another study focusing on anti-influenza activity, docking results revealed that a highly active isorhamnetin glycoside had a very low binding energy (−10.7 kcal/mol), indicating a strong and stable interaction with the viral protein, which was stronger than that of the aglycone isorhamnetin (−8.1 kcal/mol). acs.org

These computational approaches help to rationalize the structure-activity relationships observed in experimental assays. They can elucidate why certain glycosylation patterns or functional groups enhance or diminish activity by showing how these features affect the molecule's fit and interaction with the target protein's binding pocket. acs.orgresearchgate.net For instance, docking can confirm the importance of specific hydroxyl or methoxy groups by revealing their role in forming hydrogen bonds or other stabilizing interactions within the active site.

Table 2: Molecular Docking Data for Isorhamnetin Derivatives

Compound/Derivative Target Protein Binding Energy (kcal/mol) Finding Reference
Isorhamnetin Glycoside (Compound 5) Influenza Virus Protein -10.7 Stronger binding than the aglycone, suggesting a favorable role of the specific glycosylation pattern. acs.org
Isorhamnetin (Aglycone) Influenza Virus Protein -8.1 Weaker binding compared to its most active glycoside derivative. acs.org
Isorhamnetin-7-O-alpha-L-rhamnoside COVID-19 Virus Main Protease Not specified Shows binding affinity, suggesting potential for viral inhibition. researchgate.netmedchemexpress.com

Bioavailability and Biotransformation of Isorhamnetin 7 O Alpha L Rhamnoside in Preclinical Studies

Preclinical Absorption and Metabolic Fate

Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside, a flavonoid glycoside, undergoes significant transformation within biological systems, which profoundly influences its ultimate bioavailability and physiological activity. Preclinical studies indicate that the absorption of this compound, like many flavonoid glycosides, is generally low in its intact form. The glycosidic linkage to rhamnose affects its ability to traverse the lipid-rich membranes of intestinal cells.

In simulated digestion models, isorhamnetin glycosides have demonstrated higher stability and aqueous solubility during the oral and gastric phases compared to their aglycone form, isorhamnetin. nih.gov However, upon reaching the intestinal phase, the recovery of isorhamnetin glycosides decreases, suggesting metabolic processes are at play. nih.gov The apparent permeability coefficient (Papp) of isorhamnetin aglycone is significantly higher than that of its glycosidic forms, indicating that the aglycone is more readily absorbed across the intestinal barrier. nih.gov

Once absorbed, the metabolic fate of isorhamnetin involves various enzymatic modifications. The pharmacokinetic profile of isorhamnetin in rats, following intravenous administration, fits a two-compartment model. This is characterized by a rapid initial distribution phase and a slower elimination phase. nih.gov The elimination half-life of isorhamnetin was found to be longer when administered as part of an extract containing its glycosides, suggesting that the glycosides may act as a kind of controlled-release system, maintaining a more sustained plasma concentration of the aglycone. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of Isorhamnetin in Rats

ParameterValueUnit
Distribution half-life (t1/2α)5.7 ± 4.3min
Elimination half-life (t1/2β)61 ± 47.5min

Enzymatic Hydrolysis of Glycosidic Bonds in Biological Systems

The crucial first step in the biotransformation of Isorhamnetin 7-O-alpha-L-rhamnoside is the enzymatic hydrolysis of its O-glycosidic bond. This reaction cleaves the rhamnose sugar moiety, releasing the aglycone, isorhamnetin. This process is primarily carried out by enzymes known as rhamnosidases.

Studies have shown that various microorganisms, including probiotic strains, possess rhamnosidase activity. nih.gov For instance, certain strains of Lactobacillus and Bifidobacterium have been identified to hydrolyze flavonoid rhamnoglucosides. nih.govmdpi.com The efficiency of this hydrolysis can be highly specific to the particular bacterial strain and the structure of the flavonoid. nih.gov

In addition to microbial enzymes, fungal enzymes, such as those from Aspergillus niger, have also demonstrated the ability to cleave the rhamnose from flavonoid glycosides. nih.gov This enzymatic removal of the sugar is a critical determinant of bioavailability, as the resulting aglycone is generally more permeable to the intestinal epithelium. nih.gov The cleavage of the rhamnose moiety can significantly enhance the absorption and subsequent systemic availability of the flavonoid. nih.gov

Interaction with and Metabolite Formation by Gut Microbiota

The gut microbiota plays a pivotal role in the metabolism of Isorhamnetin 7-O-alpha-L-rhamnoside and other related flavonoid glycosides. The colon, with its dense and diverse microbial population, is the primary site for this metabolic activity. nih.gov

Upon reaching the colon, Isorhamnetin 7-O-alpha-L-rhamnoside is subjected to the enzymatic machinery of the resident bacteria. The initial deglycosylation by microbial α-L-rhamnosidases releases isorhamnetin. mdpi.com Subsequently, the aglycone can undergo further biotransformation by the gut microbiota.

Research has demonstrated that specific gut bacteria can metabolize isorhamnetin into various smaller phenolic compounds. For example, studies with human intestinal flora have shown that isorhamnetin can be demethylated to form quercetin (B1663063). acs.org Other metabolic reactions can include dehydroxylation. acs.org For instance, Bacteroides uniformis has been shown to participate in the catabolism of isorhamnetin glycosides, leading to the formation of kaempferol (B1673270) through demethylation of isorhamnetin. nih.govcdu.edu.au

Interactive Data Table: Microbial Metabolism of Isorhamnetin Glycosides

MicroorganismMetabolic ActionResulting Metabolite(s)
Bacteroides uniformisCatabolism of isorhamnetin glycoside, Demethylation of isorhamnetinIsorhamnetin, Kaempferol
Lactobacillus rhamnosusHydrolysis of rhamnoside linkageIsorhamnetin
Lactobacillus plantarumDegradation of isorhamnetin glycosideIsorhamnetin
Bifidobacterium dentiumα-L-rhamnosidase activityIsorhamnetin
Human intestinal flora (general)Demethylation, DehydroxylationQuercetin, other phenolic acids

Research Gaps and Future Directions for Isorhamnetin 7 O Alpha L Rhamnoside

Elucidation of Unexplored Molecular and Cellular Mechanistic Pathways

The exploration of the molecular mechanisms of Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside is currently limited primarily to computational predictions. Molecular docking studies have suggested a binding affinity for the main protease of the COVID-19 virus and for α-glucosidase, indicating potential antiviral and hypoglycemic activities. medchemexpress.comresearchgate.net

However, these in silico findings are yet to be substantiated by robust experimental data. A significant research gap exists in the experimental validation of these predicted targets and the elucidation of the downstream signaling cascades. Future research should prioritize:

Enzymatic and Cell-Based Assays: To confirm the inhibitory effects on predicted targets like viral proteases and α-glucosidase.

Target Identification and Validation: Employing techniques such as affinity chromatography and mass spectrometry to identify specific cellular binding partners.

Pathway Analysis: Investigating the modulation of key signaling pathways, such as MAPK, NF-κB, and PI3K/AKT, which are known to be affected by the aglycone, isorhamnetin, to determine if the glycoside form has similar or distinct effects. researchgate.netnih.gov

The table below summarizes the current state of mechanistic research and outlines the necessary future investigations.

Predicted Activity (In Silico)Current EvidenceRequired Future ResearchPotential Cellular Pathways to Investigate
Antiviral (COVID-19) Molecular docking shows binding affinity to the main protease. medchemexpress.comIn vitro viral replication assays; Cell-based infection models.NF-κB signaling; Inflammatory cytokine pathways.
α-Glucosidase Inhibition Molecular docking suggests interaction with α-glucosidase. researchgate.netEnzymatic inhibition assays; Cellular glucose uptake studies.AMPK signaling pathway; GLUT4 translocation.

Investigation of Potential Synergistic Effects with Other Bioactive Compounds

The concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is crucial in phytomedicine. Currently, there is a complete lack of studies investigating the synergistic potential of Isorhamnetin 7-O-alpha-L-rhamnoside with other bioactive molecules, including other flavonoids, phenolic acids, or conventional therapeutic agents. Research on isorhamnetin suggests potential synergistic activity with anticancer drugs, but this has not been explored for its glycoside derivative. nih.gov

This represents a significant research gap. Future studies should be designed to:

Assess Synergy with Other Flavonoids: Investigate combinations with compounds like quercetin (B1663063), kaempferol (B1673270), or their glycosides, which often coexist in the same plant sources.

Explore Combinations with Standard Drugs: Evaluate the potential to enhance the efficacy of antibiotics, chemotherapeutic agents, or anti-diabetic drugs, which could lead to dose reduction and mitigation of side effects.

Utilize the Isobologram Analysis: Employ established methodologies like the combination index (CI) to quantitatively determine if interactions are synergistic, additive, or antagonistic.

Development and Utilization of Advanced Preclinical In Vitro and In Vivo Models

Current research on Isorhamnetin 7-O-alpha-L-rhamnoside is confined to basic computational models or has been inferred from studies on plant extracts. medchemexpress.comresearchgate.net There is no published evidence of its evaluation using advanced preclinical models that offer greater physiological relevance than traditional 2D cell cultures. mdpi.comnih.gov

The adoption of sophisticated models is a critical next step. Future research directions include:

3D Spheroid and Organoid Models: These models mimic the complex cell-cell and cell-matrix interactions of in vivo tissues. mdpi.comdiva-portal.org They would be invaluable for testing anticancer or organ-protective effects in a more realistic microenvironment.

Caco-2 Cell Monolayer Model: This widely accepted model is used to assess intestinal permeability and predict oral bioavailability, a key parameter influenced by glycosylation. mdpi.commdpi.com

Disease-Specific Animal Models: Moving beyond basic toxicity, utilizing models such as streptozotocin-induced diabetic models or xenograft cancer models would provide crucial in vivo efficacy data. nih.gov

The table below outlines potential advanced models and their research applications for this compound.

Advanced ModelTypePotential Application for Isorhamnetin 7-O-alpha-L-rhamnoside
Tumor Spheroids In VitroAssessing anti-proliferative and anti-invasive effects in a 3D tumor microenvironment. nih.gov
Intestinal Organoids In VitroStudying metabolism, absorption, and transport across the intestinal barrier.
Caco-2 Monolayers In VitroQuantifying intestinal permeability and predicting bioavailability. mdpi.com
d-galactose-induced aging mice In VivoEvaluating in vivo antioxidant and anti-aging properties. nih.gov

Application of Omics Technologies (e.g., transcriptomics, proteomics) to Elucidate Mechanisms

The systemic biological effects of Isorhamnetin 7-O-alpha-L-rhamnoside remain a black box. Omics technologies provide a powerful, unbiased approach to understanding the global changes induced by a compound in a biological system. To date, no specific transcriptomic, proteomic, or metabolomic studies have been published for Isorhamnetin 7-O-alpha-L-rhamnoside. Studies on the aglycone, isorhamnetin, have utilized these techniques, revealing its impact on gene expression related to ferroptosis and oxidative stress, but these findings cannot be directly extrapolated to the glycoside. nih.gov

A major future direction is the application of omics to uncover the compound's mechanism of action. Key approaches would include:

Transcriptomics (RNA-Seq): To identify differentially expressed genes and altered signaling pathways in cells or tissues treated with the compound. This could reveal novel targets and mechanisms.

Proteomics: To analyze changes in the cellular proteome, identifying proteins whose expression or post-translational modifications are altered, providing direct insight into functional changes. nih.gov

The integration of these omics datasets would provide a comprehensive, systems-level understanding of the pharmacological effects of Isorhamnetin 7-O-alpha-L-rhamnoside, moving research beyond single-target predictions.

Q & A

Q. What are the validated analytical methods for identifying and quantifying Isorhamnetin 7-O-α-L-rhamnoside in plant extracts?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is commonly used for identification and quantification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) is essential to resolve glycosidic linkage positions (e.g., distinguishing 3-O- and 7-O-rhamnosides) . Calibration curves using reference standards and validation parameters (e.g., LOD, LOQ, recovery rates) should be reported to ensure reproducibility.

Q. How can researchers optimize the extraction efficiency of Isorhamnetin 7-O-α-L-rhamnoside from plant matrices?

Methodological Answer: Solvent selection (e.g., methanol, ethanol, or hydroalcoholic mixtures), temperature (40–60°C), and extraction time (1–3 hours) significantly impact yield. Ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency. Post-extraction purification via column chromatography (e.g., silica gel, Sephadex LH-20) may be required to isolate the compound from co-extracted flavonoids .

Q. What are the critical parameters for ensuring compound stability during storage?

Methodological Answer: Isorhamnetin 7-O-α-L-rhamnoside should be stored in airtight, light-protected containers at –20°C to prevent degradation. Solubility in dimethyl sulfoxide (DMSO) or ethanol at 10 mM stock concentrations is recommended for in vitro studies. Lyophilization is preferred for long-term storage of purified fractions .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s bioactivity across different studies?

Methodological Answer: Discrepancies in reported bioactivities (e.g., antiviral, antioxidant) may arise from variations in cell lines, assay protocols, or compound purity. Systematic meta-analyses of existing data, standardized assay conditions (e.g., IC₅₀ calculations), and rigorous purity validation (e.g., ≥98% by HPLC) are critical. Dose-response curves and replication across independent labs can strengthen reliability .

Q. What experimental designs are recommended for studying the molecular interactions of Isorhamnetin 7-O-α-L-rhamnoside with viral proteases (e.g., SARS-CoV-2 main protease)?

Methodological Answer: Computational docking (e.g., AutoDock Vina) can predict binding sites, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). In vitro enzymatic inhibition assays using recombinant proteases and fluorescence-based substrates (e.g., FRET) validate activity. Negative controls (e.g., inactive analogs) and co-crystallization studies provide mechanistic insights .

Q. How can researchers address challenges in scaling up in vitro findings to in vivo models?

Methodological Answer: Pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models are essential. Formulation strategies (e.g., nanoencapsulation) may enhance solubility and absorption. Dose optimization via allometric scaling and toxicity assessments (e.g., liver/kidney function tests) ensure translatability. Comparative metabolomics can identify species-specific metabolic pathways affecting efficacy .

Q. What methodologies distinguish Isorhamnetin 7-O-α-L-rhamnoside from structurally similar glycosides (e.g., Quercetin-7-O-rhamnoside)?

Methodological Answer: LC-MS/MS with multiple reaction monitoring (MRM) can differentiate based on molecular weight and fragmentation patterns. NMR analysis of sugar moieties (e.g., α-L-rhamnose vs. β-D-glucose) and aglycone substitution patterns (e.g., methoxy vs. hydroxyl groups) provides structural specificity. Comparative bioactivity assays (e.g., antioxidant capacity via DPPH) may reveal functional differences .

Q. How should researchers design experiments to evaluate synergistic effects with other flavonoids?

Methodological Answer: Combinatorial assays (e.g., checkerboard method) calculate fractional inhibitory concentration (FIC) indices. Isobologram analysis or Chou-Talalay models quantify synergism/additivity. Transcriptomic or proteomic profiling (e.g., RNA-seq) identifies pathways modulated by combinations. Controls must include individual compounds and vehicle-treated samples .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?

Methodological Answer:

  • Feasible: Ensure access to purified compound (>95% purity) and validated assays within resource constraints.
  • Novel: Focus on understudied mechanisms (e.g., epigenetic modulation) or novel delivery systems.
  • Ethical: Adhere to institutional guidelines for animal/human studies, including informed consent for clinical trials.
  • Relevant: Align with global health priorities (e.g., antiviral drug discovery) .

Q. What strategies mitigate reproducibility issues in flavonoid research?

Methodological Answer:

  • Pre-register protocols on platforms like Open Science Framework.
  • Report negative results and confounding variables (e.g., solvent effects, batch variability).
  • Use reference standards from accredited suppliers (e.g., USP, PhytoLab).
  • Collaborate with independent labs for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.